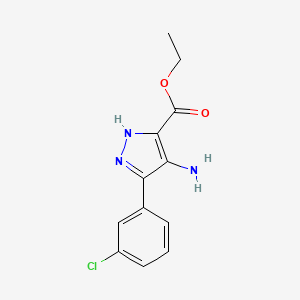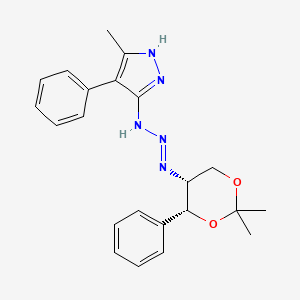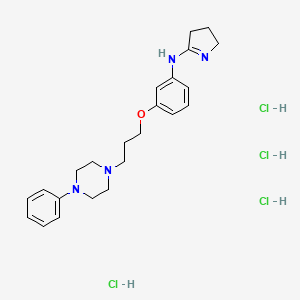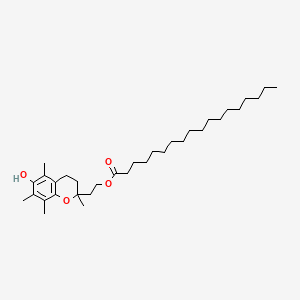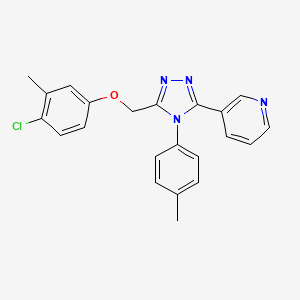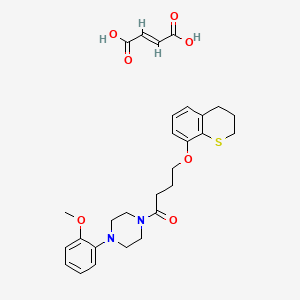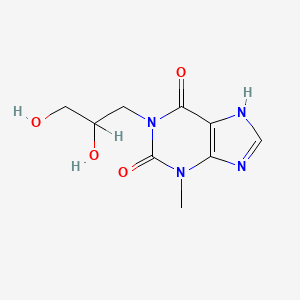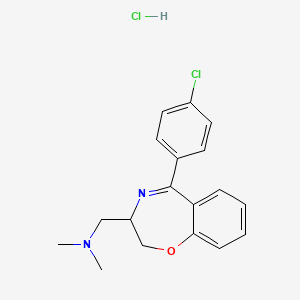
2,3-Dihydro-5-(4-chlorophenyl)-N,N-dimethyl-1,4-benzoxazepine-3-methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-5-(4-chlorophenyl)-N,N-dimethyl-1,4-benzoxazepine-3-methanamine hydrochloride is a chemical compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine ring system substituted with a chlorophenyl group and a dimethylamino group. It is commonly used in scientific research due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-(4-chlorophenyl)-N,N-dimethyl-1,4-benzoxazepine-3-methanamine hydrochloride typically involves the following steps:
Formation of the Benzoxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine ring. This can be achieved through various methods, including the reaction of o-aminophenols with chloroacetyl chloride under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl halide reacts with the benzoxazepine intermediate.
Dimethylation: The dimethylamino group is introduced via a nucleophilic substitution reaction, where dimethylamine reacts with the intermediate compound.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-5-(4-chlorophenyl)-N,N-dimethyl-1,4-benzoxazepine-3-methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a suitable base.
Major Products
Oxidation: Oxidized derivatives of the benzoxazepine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different amino groups.
Applications De Recherche Scientifique
2,3-Dihydro-5-(4-chlorophenyl)-N,N-dimethyl-1,4-benzoxazepine-3-methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a pharmacological agent in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-5-(4-chlorophenyl)-N,N-dimethyl-1,4-benzoxazepine-3-methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1,4-benzoxazepine derivatives: Compounds with similar benzoxazepine ring structures but different substituents.
Chlorophenyl derivatives: Compounds with chlorophenyl groups attached to different core structures.
Dimethylamino derivatives: Compounds with dimethylamino groups attached to various ring systems.
Uniqueness
2,3-Dihydro-5-(4-chlorophenyl)-N,N-dimethyl-1,4-benzoxazepine-3-methanamine hydrochloride is unique due to its specific combination of a benzoxazepine ring, chlorophenyl group, and dimethylamino group. This unique structure imparts distinct chemical and pharmacological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
83658-59-7 |
|---|---|
Formule moléculaire |
C18H20Cl2N2O |
Poids moléculaire |
351.3 g/mol |
Nom IUPAC |
1-[5-(4-chlorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C18H19ClN2O.ClH/c1-21(2)11-15-12-22-17-6-4-3-5-16(17)18(20-15)13-7-9-14(19)10-8-13;/h3-10,15H,11-12H2,1-2H3;1H |
Clé InChI |
ZFSYMYPXKPEMTM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1COC2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



